molecular formula C8H6F3NO B2945942 N-(2,3,4-trifluorophenyl)acetamide CAS No. 365-29-7

N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B2945942
Key on ui cas rn: 365-29-7
M. Wt: 189.137
InChI Key: YHTIZYPWNFRADV-UHFFFAOYSA-N
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Patent
US06051570

Procedure details

2,3,4-Trifluoroaniline (36.7 g, 0.25 mol) was acetylated using acetic anhydride (105 mL, 1.25 mol), using an analogous procedure to that described in preparation 1 (step 1) to yield N-(2,3,4-trifluorophenyl)acetamide (39.0 g, 83%) as a white solid. mp 87-88° C. ; IR (KBr) 3271, 1673, 1514 cm-1 ; 1H NMR (CDCl3) δ 2.16 (s, 3H, CH3), 6.90 (q, J=4.3 Hz, 1H), 7.60 (brs, 1H, NH), 7.90 (m, 1H); Mass (m/z) 189 (M+.).
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH:4][C:11](=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
36.7 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1F)F
Step Two
Name
Quantity
105 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 1 (step 1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1F)F)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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